Terlipressin is derived from the natural peptide hormone vasopressin, which plays a critical role in regulating blood pressure and fluid balance. It falls under the classification of peptide drugs and is recognized as a vasopressor agent. The drug is typically available in the form of a freeze-dried powder for injection, requiring reconstitution before administration.
The synthesis of Terlipressin Acetate primarily utilizes solid-phase peptide synthesis, a method that allows for the efficient assembly of peptide chains. This process involves several key steps:
The final product is lyophilized to create a stable powder form suitable for reconstitution.
Terlipressin Acetate consists of a sequence of twelve amino acids, including three additional glycine residues at the N-terminus compared to lysine vasopressin. Its molecular formula is , with a molecular weight of approximately 1316.5 g/mol. The structure can be represented as follows:
Terlipressin undergoes various chemical reactions that affect its stability and efficacy:
Terlipressin exerts its effects primarily through vasopressor activity:
Terlipressin Acetate is utilized primarily in clinical settings for:
The development of vasopressin analogs for portal hypertension represents a strategic response to the limitations of native vasopressin, which exhibited potent vasoconstrictive properties but a concerning safety profile due to non-selective receptor binding and short half-life (≤10 minutes). Initial use of vasopressin for variceal bleeding in the 1960s was hampered by high rates of systemic ischemic complications, including myocardial infarction and bowel necrosis, which restricted its clinical utility [3] [7].
Terlipressin acetate (triglycyl-lysine vasopressin) emerged as a structural modification designed to mitigate these limitations. By incorporating three glycine residues, terlipressin functions as a prodrug that undergoes gradual enzymatic conversion to lysine-vasopressin by endothelial peptidases. This design achieved two critical advances:
Table 1: Evolution of Vasopressin Analogs in Portal Hypertension
Compound | Structural Features | Receptor Selectivity (V1:V2) | Half-life | Key Clinical Limitations |
---|---|---|---|---|
Vasopressin | Native nonapeptide | 1:1 | 6–10 minutes | Systemic ischemia, coronary toxicity |
Terlipressin | Triglycyl-lysine prodrug | 6:1 | 50 minutes | Limited by transient hyponatremia |
Landmark clinical evidence solidified terlipressin’s role. A meta-analysis of seven randomized trials (n=443) demonstrated terlipressin significantly improved control of variceal bleeding (relative risk [RR] 0.66) and reduced mortality (RR 0.66) compared to placebo—a milestone no other vasoactive agent achieved at the time [3]. By the 2000s, terlipressin became first-line therapy for variceal hemorrhage in Europe and Asia, though it only gained FDA approval for hepatorenal syndrome (HRS) in 2022 [6] [10].
Portal hypertension in cirrhosis stems from intrahepatic resistance due to fibrosis and endothelial dysfunction, compounded by splanchnic arterial vasodilation. This vasodilation is driven by nitric oxide (NO) overproduction, which reduces systemic vascular resistance and activates neurohormonal systems (renin-angiotensin-aldosterone and sympathetic nervous systems). The resultant hyperdynamic circulation increases portal inflow, perpetuating portal hypertension [1] [2].
Terlipressin counters this pathophysiology through V1 receptor agonism on vascular smooth muscle cells. Activation of Gq-protein-coupled V1 receptors triggers phospholipase C-mediated increases in intracellular calcium, inducing potent vasoconstriction. Crucially, V1 receptors are densely expressed in the splanchnic circulation, allowing terlipressin to exert preferential effects in this territory [2] [6]:
Table 2: Hemodynamic Effects of Terlipressin in Cirrhosis (2mg IV Bolus) [9]
Parameter | Baseline Value | Change at 30 min | Change at 4 h | P-value |
---|---|---|---|---|
Hepatic Venous Pressure Gradient (mmHg) | 18.5 ± 4.2 | -21% ± 11% | -15% ± 9% | <0.01 |
Azygos Blood Flow (mL/min) | 650 ± 210 | -25% ± 17% | -18% ± 12% | <0.05 |
Mean Arterial Pressure (mmHg) | 82 ± 10 | +12% ± 6% | +4% ± 3% | NS |
The hemodynamic superiority of terlipressin over other vasoactives is well-established:
Emerging delivery strategies further optimize hemodynamic effects. Continuous terlipressin infusion (CTI) maintains stable plasma concentrations, avoiding peak-trough fluctuations associated with bolus dosing. CTI achieves equivalent HVPG reduction at lower cumulative doses (mean 4.25 mg/day vs. 7.42 mg/day bolus), enhancing safety while preserving efficacy [1].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0